

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

literature review

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Compound of Interest

Compound Name:	2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
Cat. No.:	B188581

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An In-Depth Technical Guide to **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**: Synthesis, Biological Activity, and Research Protocols

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide is a hydrazide derivative that has garnered interest as a versatile scaffold in the field of medicinal chemistry.^[1] Its structure is characterized by a central acetohydrazide core, a 4-chlorophenyl ring, and a flexible sulfanyl (thioether) linkage.^[2] This combination of a reactive hydrazide moiety and a lipophilic, electronically-modified aromatic ring provides a unique foundation for the synthesis of a diverse array of derivatives with significant therapeutic potential. Hydrazide-hydrazone derivatives, in particular, are recognized for a wide spectrum of biological activities, including antimicrobial and anticancer effects.^{[3][4]}

This technical guide serves as a resource for researchers and drug development professionals, offering a comprehensive overview of the synthesis, known biological activities, and key experimental protocols associated with **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** and its analogs. The insights provided are grounded in established literature, aiming to explain the causal relationships behind experimental design and mechanistic action.

Table 1: Physicochemical Properties of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**

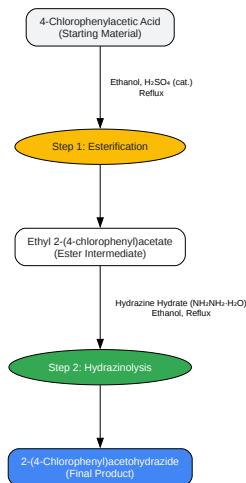
Parameter	Value	Reference
CAS Number	75150-40-2	[1] [5] [6]
Molecular Formula	C ₈ H ₉ CIN ₂ OS	[1] [5]
Molecular Weight	216.69 g/mol	[1] [5]
IUPAC Name	2-[(4-chlorophenyl)sulfanyl]acetohydrazide	[5]

PART 1: Synthesis and Characterization

The synthesis of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** is typically achieved through a direct and efficient nucleophilic substitution reaction. The rationale behind this approach is the electrophilic nature of the sulfur atom in a sulphenyl chloride and the nucleophilic character of the terminal nitrogen in acetohydrazide.

Synthetic Pathway

The most common laboratory-scale synthesis involves the reaction between 4-chlorothiophenol and ethyl chloroacetate to form an intermediate ester, followed by hydrazinolysis. A more direct, though less commonly detailed, route is the reaction of 4-chlorobenzenesulphenyl chloride with acetohydrazide.[\[2\]](#) A generalized and widely adopted route for related acetohydrazides starts from the corresponding carboxylic acid, proceeds through an ester, and culminates in the reaction with hydrazine hydrate.[\[4\]](#)[\[7\]](#)



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General synthetic workflow for acetohydrazides.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is based on established methods for analogous compounds and provides a reliable pathway for synthesis.[\[4\]](#)

Step 1: Esterification of 4-Chlorophenylacetic Acid

- Rationale:** The carboxylic acid is first converted to an ethyl ester to increase the reactivity of the carbonyl carbon for the subsequent nucleophilic attack by hydrazine. Concentrated sulfuric acid acts as a catalyst for this Fischer esterification.
- Procedure:** a. In a round-bottom flask, dissolve 4-chlorophenylacetic acid (1 equivalent) in absolute ethanol. b. Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops). c. Reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). d. After completion, remove excess ethanol under reduced pressure. e. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 2-(4-chlorophenyl)acetate.

Step 2: Hydrazinolysis of Ethyl 2-(4-chlorophenyl)acetate

- Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the ester's carbonyl group to displace the ethoxy group and form the stable hydrazide.
- Procedure: a. Dissolve the crude ethyl 2-(4-chlorophenyl)acetate (1 equivalent) in absolute ethanol. b. Add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature. c. Stir the mixture at room temperature or gently reflux for 8-12 hours, monitoring by TLC until the starting ester spot disappears.[4][8] d. Upon completion, cool the reaction mixture. The product often precipitates out of the solution. e. Collect the solid product by vacuum filtration and wash with cold ethanol.[4] f. Dry the crude product in a vacuum oven.

Purification and Validation

- Purification: Recrystallization is the most effective method for purifying the final product.[8] Ethanol or an ethanol/water mixture is typically a suitable solvent system. The principle is to dissolve the crude compound in a minimum amount of hot solvent and allow it to cool slowly, whereupon the purified product crystallizes, leaving more soluble impurities behind in the mother liquor.
- Validation: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR (^1H and ^{13}C), mass spectrometry, and infrared spectroscopy.[3]

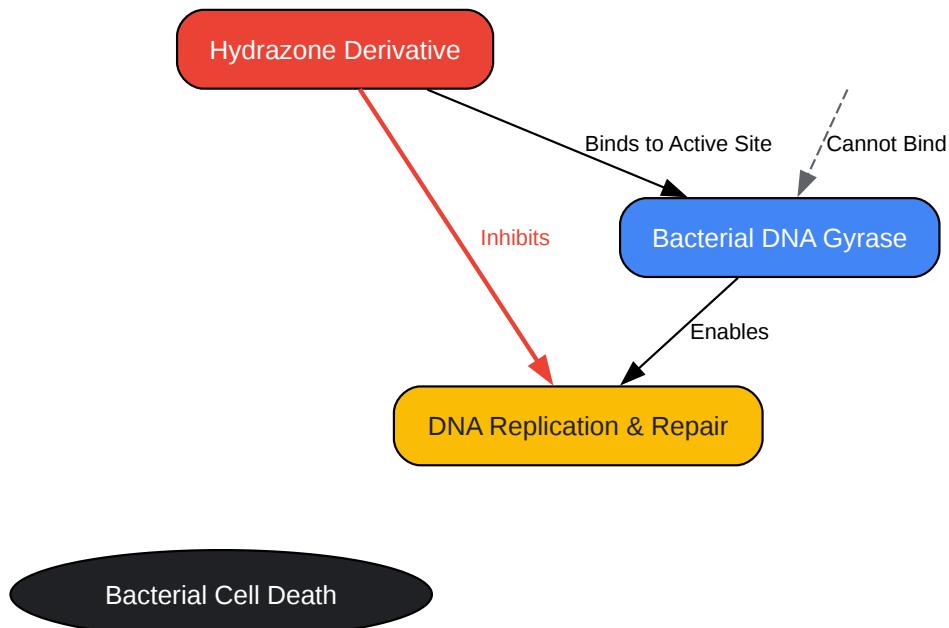
PART 2: Biological Activities and Mechanisms of Action

While specific data on **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** is limited, the broader class of hydrazide-hydrazone derivatives exhibits significant and diverse biological activities.[4] The core $-\text{NH}-\text{N}=\text{CH}-$ azomethine group, often formed by condensation of the hydrazide with an aldehyde or ketone, is a key determinant of these pharmacological properties.[7]

Antimicrobial Activity

Hydrazone derivatives are well-regarded for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[7] This is crucial in the face of rising antibiotic resistance.

- Mechanism of Action - DNA Gyrase Inhibition: A primary mechanism for antibacterial action is the inhibition of DNA gyrase.^[7] This essential bacterial enzyme controls DNA topology and is critical for DNA replication and repair. By binding to the enzyme's active site, these compounds can block its function, leading to bacterial cell death.^[7] The sulfanyl and hydrazine functionalities may facilitate interactions with biological targets through hydrogen bonding and dipole-dipole interactions.^[2]



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Proposed inhibition of DNA gyrase by hydrazone analogs.

- Antifungal Activity: Studies on related hydrazine-based compounds have demonstrated potent activity against fungi such as *Candida albicans*.^[9] The presence of a para-chlorophenyl moiety has been shown to increase antifungal activity in some series, suggesting its importance for target interaction.^[9] The mechanism may involve the disruption of the fungal cell membrane.^[10]

Table 2: Antimicrobial Activity of Selected Hydrazide/Hydrazone Analogs

Compound Class/ID	Test Organism	Activity Metric	Reference
Hydrazone Analogs	P. aeruginosa	MIC = 0.19 µg/mL	[7]
Hydrazone Analogs	S. aureus	Zone of Inhibition = 21 mm	[7]
Acetohydrazide Derivatives	E. coli, P. aeruginosa	Moderate to good activity	[3]
Hydrazine-based Lactam (para-chloro)	C. albicans	MIC = 5.6 µg/mL	[9]
Oxadiazole Acetohydrazides	Various Fungi	MIC = 8-16 µg/mL	[10]

Anticancer Activity

Derivatives of acetohydrazides are being explored for their anticancer properties, which often stem from their ability to inhibit key enzymes involved in cancer progression or to induce programmed cell death (apoptosis).

- Mechanism of Action - Carbonic Anhydrase Inhibition: Certain sulfonamide-based derivatives containing thiadiazole scaffolds have shown potent inhibition of carbonic anhydrase (CA), particularly isoforms IX and XII, which are associated with tumors.[11] CA enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment, leading to anticancer effects.[11] Novel sulfamoylphenyl pyrazole derivatives have also demonstrated significant anticancer activity through CA inhibition, with some compounds showing IC₅₀ values in the nanomolar range.[12]

Table 3: Anticancer and Enzyme Inhibitory Activity of Related Analogs

Compound Class	Target/Cell Line	Activity Metric (IC_{50} / K_i)	Reference
Sulfamoylphenyl Pyrazole	MCF-7 (Breast Cancer)	$IC_{50} = 5.21 \mu M$	[12]
Sulfamoylphenyl Pyrazole	Carbonic Anhydrase IX	$K_i = 0.04 \mu M$	[12]
Sulfonamide Thiadiazole	MCF-7 (Breast Cancer)	Low IC_{50} values reported	[11]
Pyrano[c]pyrazole	AKT2/PKB β Kinase	$IC_{50} = 12 \mu M$	[13]
Triazolyl-acetohydrazide	Anti-lipase activity	Potent inhibition reported	[2]

PART 3: Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the primary biological activities of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** and its derivatives.

Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

This method provides a qualitative assessment of antimicrobial activity and is a standard preliminary screening tool.[\[4\]](#)

- Preparation: a. Culture bacterial or fungal strains in an appropriate broth medium overnight. b. Standardize the microbial suspension to a 0.5 McFarland turbidity standard. c. Prepare Mueller-Hinton agar plates for bacteria or a suitable agar (e.g., Sabouraud Dextrose) for fungi.
- Inoculation: a. Uniformly swab the standardized microbial suspension onto the entire surface of the agar plate.
- Disk Application: a. Dissolve the test compound (e.g., **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**) in a suitable solvent like DMSO to a known

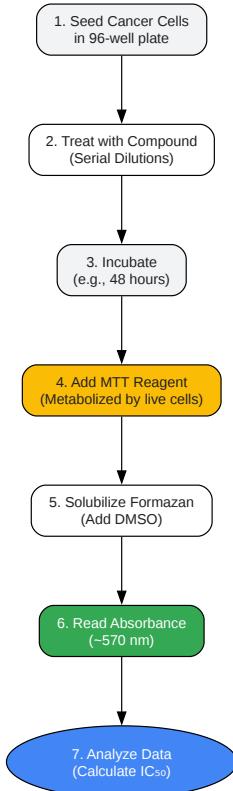
concentration. b. Impregnate sterile paper discs (6 mm diameter) with a defined volume of the compound solution. c. Place the impregnated discs onto the agar surface. Also include a positive control (standard antibiotic) and a negative control (solvent only).

- Incubation: a. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Analysis: a. Measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth is prevented. A larger zone indicates greater susceptibility.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a common first step in evaluating potential anticancer activity.

- Cell Seeding: a. Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
- Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include untreated cells as a control. c. Incubate the plate for a specified period (e.g., 48-72 hours).
- MTT Addition: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Solubilization: a. Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
- Data Acquisition: a. Read the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
- Analysis: a. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).



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Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide represents a valuable and accessible chemical scaffold. While detailed biological data on the parent compound itself is emerging, the extensive research on its close analogs strongly suggests significant potential in drug discovery. The hydrazide functional group is a key anchor for creating diverse libraries of hydrazone derivatives, which have consistently demonstrated promising antimicrobial and anticancer activities.

Future research should focus on several key areas:

- Systematic Biological Screening: A comprehensive evaluation of the parent compound, **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**, against a broad panel of bacterial, fungal, and

cancer cell lines is warranted.

- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives (e.g., by varying the substituents on the phenyl ring or condensing the hydrazide with different aldehydes) will help elucidate the structural requirements for optimal activity.
- Mechanism of Action Elucidation: For active compounds, in-depth studies are needed to pinpoint the precise molecular targets, moving beyond generalized mechanisms to specific enzyme inhibition kinetics and binding studies.

By leveraging the foundational knowledge of hydrazide chemistry and pharmacology, researchers can effectively utilize **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** as a starting point for the development of novel therapeutic agents.

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